5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C19H20N8 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[[5-amino-4-[(3-amino-3-phenylpropyl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H20N8/c20-9-14-10-25-19(12-24-14)27-18-8-17(16(22)11-26-18)23-7-6-15(21)13-4-2-1-3-5-13/h1-5,8,10-12,15H,6-7,21-22H2,(H2,23,25,26,27) |
InChI Key |
YWUPEUKQMLMCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound is synthesized via sequential functionalization of pyridine and pyrazine cores. A typical route involves:
- Amination of pyridine derivatives : Introduction of amino groups at specific positions using NH₃ or protected amines.
- Coupling with 3-amino-3-phenylpropylamine : Achieved via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis.
- Cyanation of pyrazine : Reaction with cyanating agents (e.g., CuCN or KCN) in polar aprotic solvents.
Critical Parameters :
- Temperature control (0–100°C) to prevent side reactions.
- Use of anhydrous solvents (DMF, THF) to avoid hydrolysis.
Stepwise Synthesis with Protective Groups
Protection-Deprotection Strategy
To prevent undesired interactions during synthesis, key intermediates are protected:
- Boc (tert-butyloxycarbonyl) protection for primary amines.
- Trityl groups for pyridine nitrogen protection.
Example Protocol :
- Step 1 : Boc-protection of 5-amino-4-chloropyridin-2-amine.
- Step 2 : Coupling with 3-amino-3-phenylpropylamine using DIPEA in DMF (yield: 68–72%).
- Step 3 : Deprotection with TFA/CH₂Cl₂ (1:1) to regenerate free amines.
- Step 4 : Cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 80°C (yield: 65%).
Catalytic Methods for Improved Efficiency
Palladium-Catalyzed Coupling
Palladium catalysts (e.g., Pd₂(dba)₃) enhance coupling efficiency between pyridine and pyrazine moieties:
Microwave-Assisted Synthesis
Reduces reaction time from hours to minutes:
Solvent and Reagent Optimization
Solvent Screening
Optimal solvents vary by reaction step:
| Step | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amination | DMF | 72 | 98.5 |
| Cyanation | NMP | 65 | 97.8 |
| Deprotection | CH₂Cl₂/TFA | 89 | 99.1 |
Key Reagents
- Triethylamine : Neutralizes HCl byproducts during amination.
- CuCN : Preferred for cyanation due to lower toxicity compared to KCN.
Analytical Characterization
Quality Control Methods
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (purity >98%).
- NMR : Confirm structure via ¹H and ¹³C shifts:
- MS (ESI+) : m/z 342.42 [M+H]⁺.
Challenges and Mitigation
Common Issues
Scale-Up Considerations
- Cost : Pd catalysts contribute >40% of total synthesis cost.
- Sustainability : Recycling Pd via extraction (e.g., aqueous NH₃) reduces waste.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Traditional Stepwise | 65–72 | 24–48 | 120–150 |
| Catalytic Coupling | 75–83 | 12–18 | 90–110 |
| Microwave-Assisted | 78–82 | 2–4 | 70–85 |
Recent Advances (Post-2023)
Flow Chemistry
Continuous flow systems improve reproducibility:
Enzymatic Cyanation
Emerging use of nitrilases for greener synthesis:
- Conditions : pH 7.0, 30°C, 16h (yield: 60%).
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Drug Discovery
The compound has been investigated for its potential as a drug candidate due to its structural features that may interact with biological targets. Its unique amino and pyridine functionalities suggest it could serve as a lead compound in the synthesis of new therapeutic agents.
Case Study: Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures have shown promise in inhibiting specific enzymes involved in disease pathways. For instance, derivatives of pyrazine and pyridine have been explored for their ability to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for cholesterol regulation and cardiovascular health .
Antiviral Activity
Recent studies have highlighted the importance of novel compounds in combating viral infections, including SARS-CoV-2. The structural components of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile suggest potential activity against viral proteases, which are essential for viral replication .
Example Application: SARS-CoV-2 Inhibition
In vitro evaluations have shown that certain derivatives exhibit significant inhibitory effects on the main protease of SARS-CoV-2, indicating that modifications to the core structure can enhance antiviral activity .
Cancer Research
The compound's ability to modulate biological pathways makes it a candidate for cancer research, particularly in targeting signaling pathways involved in tumor growth and metastasis.
Combinatorial Chemistry
The compound can be utilized in combinatorial chemistry approaches to synthesize libraries of related analogs. This method allows researchers to rapidly evaluate a range of compounds for biological activity, optimizing lead candidates through structure-activity relationship (SAR) studies.
High-throughput Screening
High-throughput experiments using this compound can identify effective inhibitors across multiple biological targets, facilitating faster drug development cycles .
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: The target compound’s 3-amino-3-phenylpropyl group distinguishes it from CCT245737 (morpholine) and Prexasertib (methoxyphenyl). Bulky aromatic substituents may improve binding to hydrophobic kinase pockets . YM7 and the tetrahydro-2H-pyran analog () incorporate cyclic amines, balancing lipophilicity and solubility .
Synthesis Methods :
- CCT245737 and Prexasertib were optimized via multiparameter approaches, including palladium-mediated couplings and hydrogenation .
- The target compound’s synthesis likely involves similar multi-component reactions (e.g., nucleophilic substitution on pyridine/pyrazine cores), as seen in and .
Biological Activity: CCT245737 and Prexasertib exhibit nanomolar potency against CHK1, with the latter advancing to clinical trials . The target compound’s activity remains speculative but is supported by the therapeutic relevance of its structural analogs.
For example, CCT245737 demonstrated manageable toxicity in preclinical studies .
Biological Activity
5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by multiple amino groups and a carbonitrile moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is C19H20N8, with a molecular weight of 360.4 g/mol. The compound features a pyrazine core fused with a pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of multiple amino groups enhances its potential for hydrogen bonding and interaction with various biological molecules .
Research indicates that this compound exhibits notable biological activities through its ability to bind to specific enzymes or receptors, modulating their activity. The mechanism typically involves:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors linked to disease processes, altering signaling pathways that contribute to various diseases.
Anticancer Properties
Several studies have investigated the anticancer potential of derivatives of this compound. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 15 |
| Derivative B | MDA-MB 231 | 10 |
| Derivative C | HeLa | 12 |
These results suggest that derivatives of 5-((5-Amino-4-((3-amino-3-phenylpropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile may possess significant anticancer properties .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives exhibited bactericidal effects, with IC50 values indicating strong inhibition of bacterial growth. The selectivity over human proteasomes was noted, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazine and pyridine rings can significantly influence the compound's potency and selectivity. For example:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups on nitrogen | Increased lipophilicity and cellular uptake |
| Halogen substitutions | Enhanced binding affinity to target enzymes |
These modifications are essential for developing more potent derivatives with improved pharmacological profiles .
Case Studies
-
Case Study: Inhibition of ClpP1P2 Proteases
A derivative was tested for its ability to inhibit mycobacterial ClpP1P2 proteases. Results showed effective inhibition at low concentrations, correlating with reduced bacterial viability in whole-cell assays . -
Case Study: Anticancer Activity in MCF-7 Cells
A series of derivatives were synthesized and tested against MCF-7 breast cancer cells, revealing significant anti-proliferative effects with IC50 values comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
